
tert-Butyl2-(hydrazinecarbonyl)indoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl2-(hydrazinecarbonyl)indoline-1-carboxylate is a chemical compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Métodos De Preparación
The synthesis of tert-Butyl2-(hydrazinecarbonyl)indoline-1-carboxylate typically involves multiple steps starting from commercially available indole derivatives. One common method involves the reaction of indoline-1-carboxylate with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
tert-Butyl2-(hydrazinecarbonyl)indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include methanesulfonic acid, methanol, and various catalysts.
Aplicaciones Científicas De Investigación
tert-Butyl2-(hydrazinecarbonyl)indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: This compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl2-(hydrazinecarbonyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
tert-Butyl2-(hydrazinecarbonyl)indoline-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl indoline-1-carboxylate: Similar in structure but lacks the hydrazinecarbonyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups that confer different chemical properties.
N-(tert-Butoxycarbonyl)-2,3-dihydroindole: Another related compound with different substituents. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19N3O3 |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
tert-butyl 2-(hydrazinecarbonyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-10-7-5-4-6-9(10)8-11(17)12(18)16-15/h4-7,11H,8,15H2,1-3H3,(H,16,18) |
Clave InChI |
HVTRTUUIYJDIFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


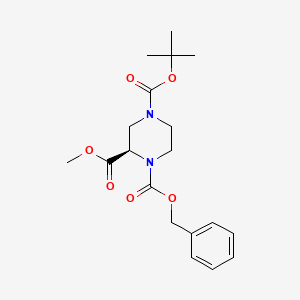
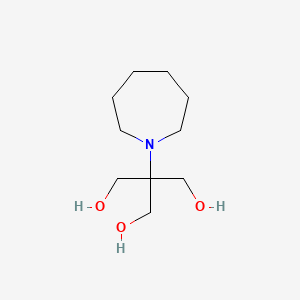
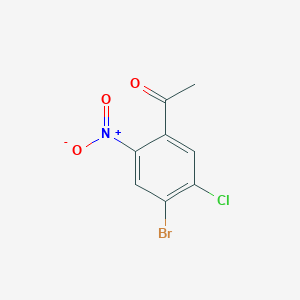
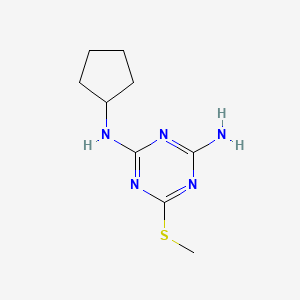
![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)
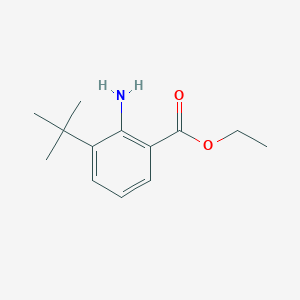
![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
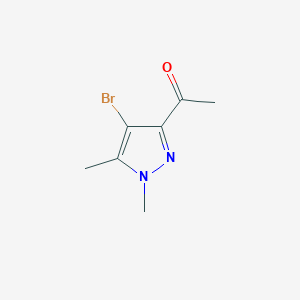
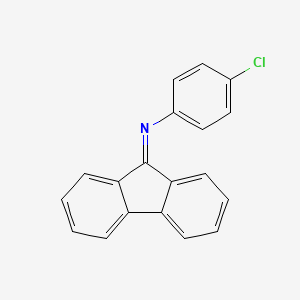
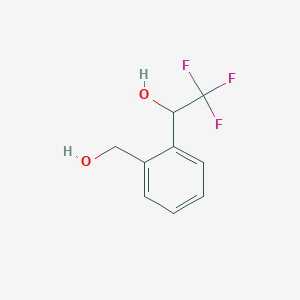
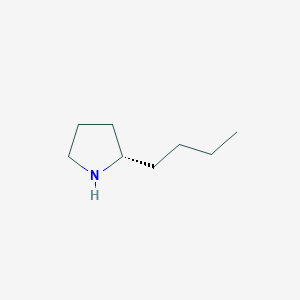
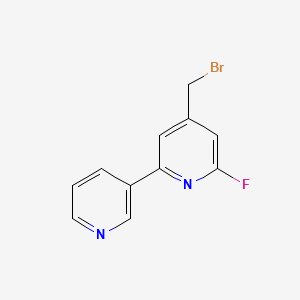
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
